molecular formula C14H14N2O2 B6386956 2-Amino-5-(2,4-dimethylphenyl)pyridine-3-carboxylic acid CAS No. 1261996-47-7

2-Amino-5-(2,4-dimethylphenyl)pyridine-3-carboxylic acid

Cat. No.: B6386956
CAS No.: 1261996-47-7
M. Wt: 242.27 g/mol
InChI Key: ZPOTVYSTSCGBOG-UHFFFAOYSA-N
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Description

2-Amino-5-(2,4-dimethylphenyl)pyridine-3-carboxylic acid is a heterocyclic aromatic compound that features a pyridine ring substituted with an amino group, a carboxylic acid group, and a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2,4-dimethylphenyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the 2,4-Dimethylphenyl Group: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, using a boronic acid derivative of 2,4-dimethylphenyl.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,4-dimethylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

2-Amino-5-(2,4-dimethylphenyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,4-dimethylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The 2,4-dimethylphenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylpyridine: Similar structure but lacks the 2,4-dimethylphenyl group.

    2-Amino-5-(2,4-dimethylphenyl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

Uniqueness

2-Amino-5-(2,4-dimethylphenyl)pyridine-3-carboxylic acid is unique due to the presence of both the 2,4-dimethylphenyl group and the carboxylic acid group on the pyridine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-amino-5-(2,4-dimethylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-8-3-4-11(9(2)5-8)10-6-12(14(17)18)13(15)16-7-10/h3-7H,1-2H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOTVYSTSCGBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687072
Record name 2-Amino-5-(2,4-dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261996-47-7
Record name 2-Amino-5-(2,4-dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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